molecular formula C11H11NO3 B1338251 1-Benzoylazetidine-3-carboxylic acid CAS No. 97639-63-9

1-Benzoylazetidine-3-carboxylic acid

Cat. No.: B1338251
CAS No.: 97639-63-9
M. Wt: 205.21 g/mol
InChI Key: ZJMHNHJCFPFOSG-UHFFFAOYSA-N
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Description

1-Benzoylazetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound. Azetidines, the class of compounds to which it belongs, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1-Benzoylazetidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

Future Directions

The future directions of 1-Benzoylazetidine-3-carboxylic acid research could involve addressing the shortcomings of any general structural alert for CAs and warrant experimental assessment of acyl CoA formation of alkyl CAs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylazetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of azetidine-2-carbonitriles with benzoyl chloride under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Benzylamine or other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with reduced functional groups.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.

    1-Benzylazetidine-3-carboxylic acid: A closely related compound with a benzyl group instead of a benzoyl group.

Uniqueness: 1-Benzoylazetidine-3-carboxylic acid is unique due to its specific functional groups, which impart distinct reactivity and stability characteristics. Its benzoyl group enhances its potential for participating in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-benzoylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHNHJCFPFOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538626
Record name 1-Benzoylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97639-63-9
Record name 1-Benzoylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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